4-(Diethoxymethyl)phenol
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Overview
Description
4-(Diethoxymethyl)phenol is an organic compound with the molecular formula C11H16O3 It is a phenolic compound characterized by the presence of a diethoxymethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethoxymethyl)phenol typically involves the reaction of 4-hydroxybenzaldehyde with diethyl ether in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-(Diethoxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to phenols.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the phenolic group.
Common Reagents and Conditions
Oxidation: Reagents such as chromic acid or potassium permanganate are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.
Major Products
Oxidation: Quinones and hydroquinones.
Reduction: Phenols and hydroquinones.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
4-(Diethoxymethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Diethoxymethyl)phenol involves its interaction with various molecular targets. The phenolic group can donate hydrogen atoms, leading to antioxidant activity. Additionally, the compound can interact with cellular proteins and enzymes, modulating their activity and exerting biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzaldehyde: A precursor in the synthesis of 4-(Diethoxymethyl)phenol.
4-Methoxyphenol: Similar structure but with a methoxy group instead of a diethoxymethyl group.
4-Ethoxyphenol: Contains an ethoxy group instead of a diethoxymethyl group.
Uniqueness
This compound is unique due to the presence of the diethoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
CAS No. |
7465-16-9 |
---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
4-(diethoxymethyl)phenol |
InChI |
InChI=1S/C11H16O3/c1-3-13-11(14-4-2)9-5-7-10(12)8-6-9/h5-8,11-12H,3-4H2,1-2H3 |
InChI Key |
UPSVFEYCTSLUOB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC=C(C=C1)O)OCC |
Origin of Product |
United States |
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